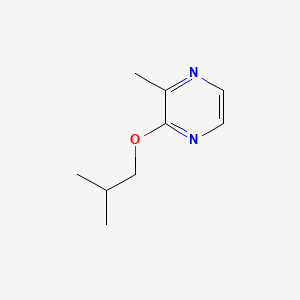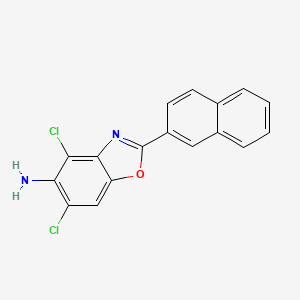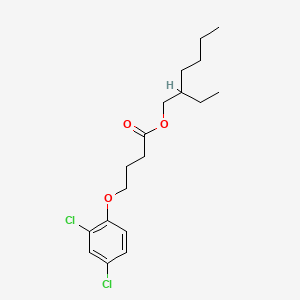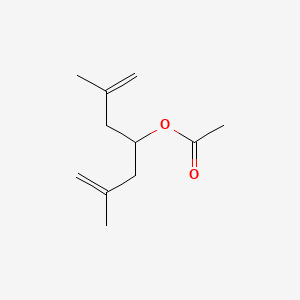
2,6-Dimethyl-1,6-heptadien-4-ol acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-1,6-heptadien-4-ol acetate is an organic compound with the molecular formula C({11})H({18})O(_{2}) and a molecular weight of 182.2594 g/mol . This compound is known for its unique structure, which includes a heptadien backbone with two methyl groups and an acetate functional group. It is often used in various chemical and industrial applications due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1,6-heptadien-4-ol acetate typically involves the esterification of 2,6-Dimethyl-1,6-heptadien-4-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction conditions ensures the scalability of the process while maintaining product purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-1,6-heptadien-4-ol acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.
Substitution: Nucleophiles such as hydroxide ions (OH(^-)) or amines can be used under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-1,6-heptadien-4-ol acetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-1,6-heptadien-4-ol acetate involves its interaction with molecular targets such as enzymes and receptors. The acetate group can undergo hydrolysis to release the active alcohol, which can then participate in various biochemical pathways. The compound’s reactivity is influenced by its structure, allowing it to interact with different molecular targets and exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethyl-1,6-heptadien-4-ol: Similar structure but lacks the acetate group.
2,4-Dimethylhepta-2,6-dien-1-ol acetate: Similar backbone with different substitution patterns.
Uniqueness
2,6-Dimethyl-1,6-heptadien-4-ol acetate is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and properties compared to similar compounds. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance.
Propiedades
Número CAS |
70187-91-6 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
2,6-dimethylhepta-1,6-dien-4-yl acetate |
InChI |
InChI=1S/C11H18O2/c1-8(2)6-11(7-9(3)4)13-10(5)12/h11H,1,3,6-7H2,2,4-5H3 |
Clave InChI |
NAASNCRONHZOQA-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC(CC(=C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




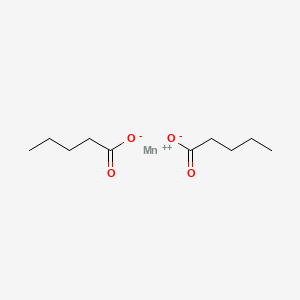

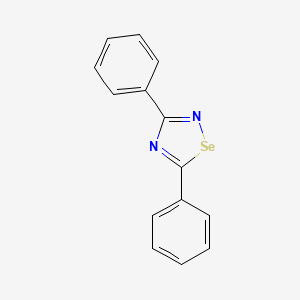

![Propane, 1,1'-[ethylidenebis(oxy)]bis[2,2-dinitro-](/img/structure/B13803690.png)
![1-(Pyridin-2-ylmethyl)-4-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazine](/img/structure/B13803694.png)



